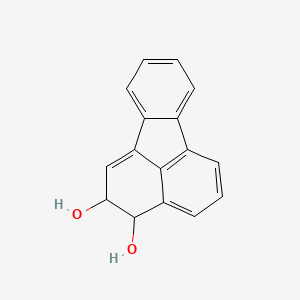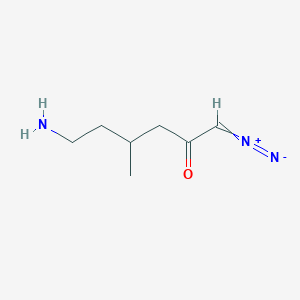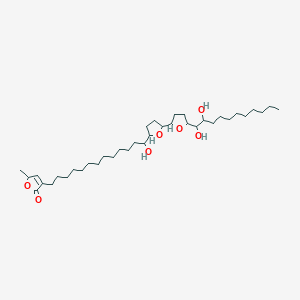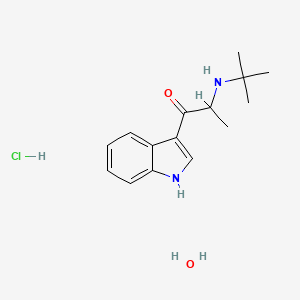![molecular formula C24H24NO3- B13789001 1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a cyclopropane carboxylate moiety.
準備方法
The synthesis of 1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 3-phenoxybenzyl chloride with sodium cyanide to form the cyano derivative. This intermediate is then reacted with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can interact with enzymes and proteins, affecting their function. The phenoxyphenyl group can also interact with cellular membranes and receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:
Chrysanthemic acid: Similar in structure but lacks the cyano and phenoxyphenyl groups.
Fenvalerate: Contains a cyano group and a phenoxyphenyl group but differs in the cyclopropane carboxylate moiety.
特性
分子式 |
C24H24NO3- |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
1-[cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-16(2)13-21-23(3,4)24(21,22(26)27)20(15-25)17-9-8-12-19(14-17)28-18-10-6-5-7-11-18/h5-14,20-21H,1-4H3,(H,26,27)/p-1 |
InChIキー |
YURUQCDDRYKXHV-UHFFFAOYSA-M |
正規SMILES |
CC(=CC1C(C1(C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)










